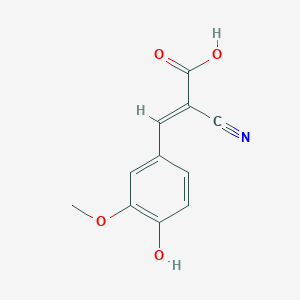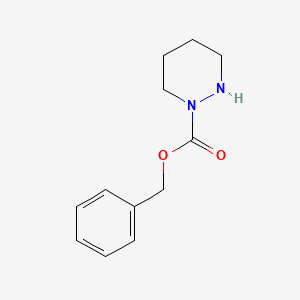
3',5'-Dichloro-2-methylpropiophenone
概要
説明
3’,5’-Dichloro-2-methylpropiophenone is a chemical compound known for its unique properties and applications in various scientific fields. It is characterized by the presence of two chlorine atoms and a methyl group attached to a propiophenone structure. This compound is used extensively in research due to its reactivity and potential for synthesizing new compounds.
準備方法
The synthesis of 3’,5’-Dichloro-2-methylpropiophenone involves several steps and specific reaction conditions. One common method includes the chlorination of 2-methylpropiophenone using chlorine gas in the presence of a catalyst. The reaction is typically carried out under controlled temperatures to ensure the selective substitution of hydrogen atoms with chlorine atoms at the 3’ and 5’ positions .
Industrial production methods may involve more advanced techniques such as palladium-catalyzed reactions to achieve higher yields and purity. These methods are optimized for large-scale production and often include purification steps to remove any impurities .
化学反応の分析
3’,5’-Dichloro-2-methylpropiophenone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles like amines or thiols under appropriate conditions.
The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
科学的研究の応用
3’,5’-Dichloro-2-methylpropiophenone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers use this compound to investigate its effects on biological systems and its potential as a biochemical tool.
Industry: This compound is used in the production of various chemicals and materials, contributing to advancements in industrial processes.
作用機序
The mechanism of action of 3’,5’-Dichloro-2-methylpropiophenone involves its interaction with specific molecular targets and pathways. The presence of chlorine atoms and a methyl group influences its reactivity and binding affinity to various enzymes and receptors. These interactions can lead to changes in biochemical pathways, making it a valuable tool for studying molecular mechanisms .
類似化合物との比較
3’,5’-Dichloro-2-methylpropiophenone can be compared with other similar compounds, such as:
2,3-Dichloro-5-(trifluoromethyl)pyridine: This compound also contains chlorine atoms and is used in similar applications, but its structure and reactivity differ due to the presence of a pyridine ring.
3’,5’-Dichloroacetophenone: Similar in structure but lacks the methyl group, affecting its chemical properties and applications.
The uniqueness of 3’,5’-Dichloro-2-methylpropiophenone lies in its specific substitution pattern and the presence of a methyl group, which enhances its reactivity and potential for various applications .
特性
IUPAC Name |
1-(3,5-dichlorophenyl)-2-methylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O/c1-6(2)10(13)7-3-8(11)5-9(12)4-7/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQCPCIPHLRSHIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=CC(=CC(=C1)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-7-(4-methoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B3033860.png)
![2-[4-(2-chlorophenyl)piperazin-1-yl]-7-(4-methoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B3033861.png)






